molecular formula C17H19NO3 B14369192 2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- CAS No. 91740-63-5

2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]-

Cat. No.: B14369192
CAS No.: 91740-63-5
M. Wt: 285.34 g/mol
InChI Key: NFYJEFQNQKQGSK-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- is a chemical compound belonging to the oxazolidinone class Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry, where they are used as antibiotics and chiral auxiliaries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of epoxides with isocyanates in the presence of a catalyst such as triethylamine hydroiodide. This reaction is conducted under solvent-free conditions at elevated temperatures (around 100°C), yielding the desired oxazolidinone in good to excellent yields .

Industrial Production Methods

Industrial production of oxazolidinones often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The choice of catalysts and reaction conditions is crucial to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalenyloxy methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]- involves its interaction with molecular targets such as ribosomes. By binding to the ribosomal subunit, it inhibits the initiation of protein synthesis, thereby exerting its antimicrobial effects. This mechanism is similar to other oxazolidinones, which prevent bacteria from producing essential proteins .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

91740-63-5

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

5-(naphthalen-1-yloxymethyl)-3-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H19NO3/c1-12(2)18-10-14(21-17(18)19)11-20-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14H,10-11H2,1-2H3

InChI Key

NFYJEFQNQKQGSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(OC1=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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